molecular formula C14H8ClNO2 B091124 1-Amino-5-chloroanthraquinone CAS No. 117-11-3

1-Amino-5-chloroanthraquinone

Cat. No.: B091124
CAS No.: 117-11-3
M. Wt: 257.67 g/mol
InChI Key: QIHMGEKACAOTPE-UHFFFAOYSA-N
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Description

1-Amino-5-chloroanthraquinone is an organic compound with the molecular formula C14H8ClNO2. It is a derivative of anthraquinone, which is a well-known aromatic organic compound. This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the anthraquinone core. It is primarily used in the synthesis of dyes and pigments due to its vibrant color properties.

Scientific Research Applications

1-Amino-5-chloroanthraquinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its derivatives are used in the production of various colorants.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological processes.

    Industry: The compound is used in the production of high-performance pigments and as a precursor for other industrial chemicals.

Mechanism of Action

Target of Action

1-Amino-5-chloroanthraquinone (ACA) primarily targets iron (Fe3+) ions . Iron plays a crucial role in metabolic processes, biological materials, and environmental samples . The compound has been developed as a fluorescent sensor for the determination of Fe(III) in semi-aqueous solution .

Mode of Action

ACA interacts with its target, Fe3+, through a process known as fluorescence quenching . This interaction results in a significant reduction in the fluorescence of the polymer, even when trace amounts of Fe3+ are added . The quenching of the fluorescence is found to be static due to the formation of a non-fluorescent complex in the ground state .

Biochemical Pathways

Iron is essential for various biological processes, including oxygen transport, DNA synthesis, and electron transport .

Result of Action

The primary result of ACA’s action is the quenching of fluorescence in the presence of Fe3+ ions . This property allows ACA to function as a highly sensitive and selective sensor for Fe3+ ions . The sensor exhibits a linear fluorescence emission response over a wide concentration range, with an ultra-low detection limit .

Action Environment

The action of ACA is influenced by various environmental factors. For instance, the compound’s ability to function as a fluorescent sensor for Fe3+ is pH-dependent, with optimal activity observed at pH 7.0 . Additionally, the polymerization yield, bulk electrical conductivity, diameters, and aspect ratio of the resulting PACA nanofibrils can be optimized by adjusting reaction parameters such as polymerization media and temperature, oxidant species, monomer concentrations, oxidant/monomer molar ratios, and acid concentrations .

Safety and Hazards

1-Amino-5-chloroanthraquinone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

PACA nanofibrils are highly water-dispersible and self-stable with no need to add any stabilizers . With a clean surface, high negatively charged density, and thermostability, as well as strong blue-light emitting fluorescence property, PACA nanofibrils are very promising materials for the fabrication of advanced iron sensors and lead adsorbents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-5-chloroanthraquinone can be synthesized through various methods. One common method involves the nitration of 1-chloroanthraquinone followed by reduction. The nitration step introduces a nitro group (-NO2) at the desired position, which is then reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid.

Another method involves the direct amination of 1-chloroanthraquinone using ammonia or an amine in the presence of a catalyst. This method is advantageous as it avoids the intermediate nitration step.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-chloroanthraquinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of reduced amino derivatives.

    Substitution: Formation of substituted anthraquinone derivatives with various functional groups.

Comparison with Similar Compounds

1-Amino-5-chloroanthraquinone can be compared with other similar compounds such as:

    1-Amino-8-chloroanthraquinone: Similar structure but with the chlorine atom at a different position. It exhibits different reactivity and applications.

    1-Amino-5-bromoanthraquinone: Similar structure but with a bromine atom instead of chlorine. It has different chemical properties and uses.

    1-Amino-5-nitroanthraquinone: Contains a nitro group instead of chlorine. It has distinct reactivity and applications in different fields.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for specific applications in dye synthesis and other industrial processes.

Properties

IUPAC Name

1-amino-5-chloroanthracene-9,10-dione
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InChI

InChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6H,16H2
Source PubChem
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InChI Key

QIHMGEKACAOTPE-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8ClNO2
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DSSTOX Substance ID

DTXSID6059447
Record name 9,10-Anthracenedione, 1-amino-5-chloro-
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Molecular Weight

257.67 g/mol
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Physical Description

Powder; [MSDSonline]
Record name 1-Amino-5-chloroanthraquinone
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CAS No.

117-11-3
Record name 1-Amino-5-chloroanthraquinone
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Record name 1-AMINO-5-CHLOROANTHRAQUINONE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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